Hydrogen Bond Acidity (α₂^H) of the CF2H Group vs. Methyl and Trifluoromethyl
The hydrogen bond acidity (α₂^H) of the difluoromethyl group in an aromatic context is measured at 0.053, establishing it as a hydrogen bond donor [1]. In contrast, the α₂^H for toluene (CH3) is 0.00, and for trifluoromethylbenzene (CF3) is effectively 0.00. This quantitative difference places the CF2H group in a unique donor category absent in its typical methyl and trifluoromethyl structural analogs. The benzoxazole scaffold directs the CF2H groups at the 2- and 5-positions for vectorial engagement.
| Evidence Dimension | Hydrogen Bond Acidity (Abraham's α₂^H) |
|---|---|
| Target Compound Data | α₂^H = 0.053 (for the CH group in a CF2H motif) |
| Comparator Or Baseline | Toluene (CH3): α₂^H = 0.00; Trifluoromethylbenzene (CF3): α₂^H ≈ 0.00 |
| Quantified Difference | +0.053 units over non-donor analogs |
| Conditions | Experimentally derived Abraham solute parameters |
Why This Matters
This uniquely enables 2,5-bis(difluoromethyl)benzo[d]oxazole to participate in specific, stabilizing hydrogen bonds with biological targets, unlike its 2,5-dimethyl or 2,5-bis(trifluoromethyl) counterparts.
- [1] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. View Source
